Biotin-PEG4-TFP ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

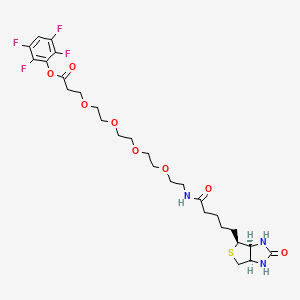

Biotin-PEG4-TFP ester is a Biotin PEG Linker with a primary amino (-NH2) that forms stable, irreversible amide bonds. The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule. PEG Linkers may be useful in the development of antibody drug conjugates (ADCs) and drug delivery methods.

Wissenschaftliche Forschungsanwendungen

Key Applications

A. Drug Delivery Systems

Biotin-PEG4-TFP ester is utilized in drug delivery systems due to its ability to enhance the pharmacokinetics and targeting of therapeutic agents. By conjugating drugs with this linker, researchers can improve the solubility and stability of the drugs, allowing for more effective delivery to target tissues.

B. Diagnostic Assays

The compound plays a crucial role in diagnostic assays by enabling the labeling of biomolecules for detection purposes. Its strong binding affinity to avidin or streptavidin allows for high sensitivity in assays such as enzyme-linked immunosorbent assays (ELISA) and Western blotting.

C. Protein Purification

Biotinylation using this compound facilitates the non-radioactive purification of proteins. This method allows researchers to isolate biotinylated proteins from complex mixtures with high specificity and yield, which is essential for studying protein interactions and functions.

D. Cell Imaging and Tracking

In cellular studies, this compound is employed for labeling cells or cellular components. The biotin-streptavidin system provides a robust method for tracking cells in vivo or in vitro, enhancing our understanding of cellular dynamics.

Case Study 1: Enhancement of Antibody-Drug Conjugates

A study demonstrated that conjugating an anticancer drug to an antibody using this compound significantly improved the drug's efficacy and reduced off-target effects. The stable amide bond formation allowed for precise targeting of cancer cells while minimizing damage to healthy tissues .

Case Study 2: Development of Diagnostic Kits

Research conducted on diagnostic kits for infectious diseases highlighted the utility of this compound in developing sensitive detection methods. By biotinylating antibodies against specific pathogens, researchers achieved enhanced signal detection in ELISA formats .

Data Tables

| Application Area | Description | Benefits |

|---|---|---|

| Drug Delivery | Conjugation with drugs for targeted therapy | Improved solubility and stability |

| Diagnostic Assays | Labeling biomolecules for detection | High sensitivity and specificity |

| Protein Purification | Non-radioactive isolation of biotinylated proteins | High yield and specificity |

| Cell Imaging | Tracking cells using biotin-streptavidin interactions | Enhanced visualization in biological studies |

Eigenschaften

Molekularformel |

C27H37F4N3O8S |

|---|---|

Molekulargewicht |

639.66 |

IUPAC-Name |

2,3,5,6-tetrafluorophenyl 17-oxo-21-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10,13-tetraoxa-16-azahenicosanoate |

InChI |

InChI=1S/C27H37F4N3O8S/c28-17-15-18(29)24(31)26(23(17)30)42-22(36)5-7-38-9-11-40-13-14-41-12-10-39-8-6-32-21(35)4-2-1-3-20-25-19(16-43-20)33-27(37)34-25/h15,19-20,25H,1-14,16H2,(H,32,35)(H2,33,34,37)/t19-,20-,25-/m0/s1 |

InChI-Schlüssel |

XBGOXOZYGAXNFP-RLSLOFABSA-N |

SMILES |

O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCOCCC(OC3=C(F)C(F)=CC(F)=C3F)=O)=O)[C@@]2([H])N1 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Biotin-PEG4-TFP ester |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.